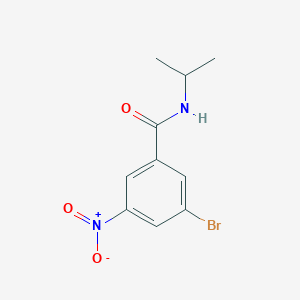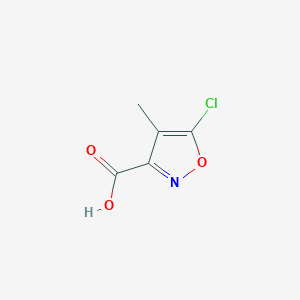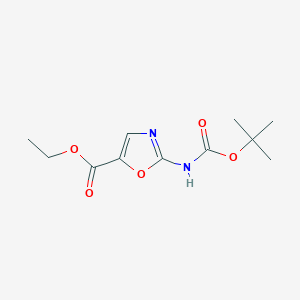
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a hydroxyethyl group attached to the piperazine ring and a dimethyl-pyrimidinyl group attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-chloropyrimidine and 1-(2-hydroxyethyl)piperazine.
Nucleophilic Substitution Reaction: The 4,6-dimethyl-2-chloropyrimidine undergoes a nucleophilic substitution reaction with 1-(2-hydroxyethyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to achieve high yields.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the pyrimidinyl group to a dihydropyrimidinyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyrimidinyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reduction reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Common substitution reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of the hydroxyethyl group may yield a ketone or aldehyde derivative.
Reduction: Reduction of the pyrimidinyl group may yield a dihydropyrimidinyl derivative.
Substitution: Substitution reactions may yield various derivatives with different functional groups attached to the piperazine or pyrimidinyl ring.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways: The compound may influence specific signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)-4-(4-methyl-pyrimidin-2-yl)piperazine: This compound has a similar structure but with a single methyl group on the pyrimidinyl ring.
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyridin-2-yl)piperazine: This compound has a pyridinyl ring instead of a pyrimidinyl ring.
1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrazin-2-yl)piperazine: This compound has a pyrazinyl ring instead of a pyrimidinyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for scientific investigation.
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJTGYESJVGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
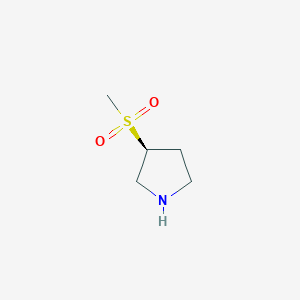
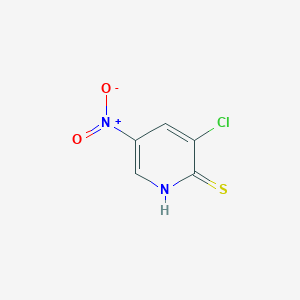

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)

